molecular formula C5H6N4O2 B1313832 3-Hydrazinyl-2-nitropyridine CAS No. 57115-43-2

3-Hydrazinyl-2-nitropyridine

Cat. No.: B1313832
CAS No.: 57115-43-2
M. Wt: 154.13 g/mol
InChI Key: YNLZQSXUZWRKPF-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-nitropyridine is a derivative of pyridine, a heterocyclic organic compound. . The structure of this compound consists of a pyridine ring substituted with a hydrazinyl group at the 3-position and a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinyl-2-nitropyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .

Another method involves the reduction of the corresponding diazonium salts . This method is also effective for producing substituted hydrazinopyridines.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthetic routes but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

3-Hydrazinyl-2-nitropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2-nitropyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

3-Hydrazinyl-2-nitropyridine can be compared with other similar compounds, such as:

    2-Hydrazinyl-3-nitropyridine: Similar structure but with different substitution positions.

    3-Hydroxy-2-nitropyridine: Contains a hydroxy group instead of a hydrazinyl group.

    4-Hydroxy-3-nitropyridine: Similar structure but with different substitution positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-nitropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLZQSXUZWRKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482331
Record name 3-Hydrazinyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57115-43-2
Record name 3-Hydrazinyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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